Aloglutamol
説明
アログルタモールは、アルミニウム、グルコン酸、およびトリス(ヒドロキシメチル)アミノメタンの塩である制酸剤です . これは、食道炎、胃炎、消化性潰瘍、および食道裂孔ヘルニアなどの過剰な酸性度の状態を治療するために一般的に使用されます . この化合物は通常、0.5〜1グラムの用量で経口投与されます .
2. 製法
合成経路と反応条件: アログルタモールは、水酸化アルミニウムをグルコン酸とトリス(ヒドロキシメチル)アミノメタンと反応させることによって合成されます。 反応は通常、目的の塩の形成を確実にするために制御されたpH条件下で水性媒体中で起こります .
工業的製造方法: 工業環境では、アログルタモールの製造には、反応器内で水酸化アルミニウム、グルコン酸、およびトリス(ヒドロキシメチル)アミノメタンを大規模に混合することが含まれます。 その後、反応混合物を濾過および乾燥プロセスにかけ、最終生成物を純粋で安定な形で得ます .
準備方法
Synthetic Routes and Reaction Conditions: Aloglutamol is synthesized by reacting aluminium hydroxide with gluconic acid and tris(hydroxymethyl)aminomethane. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired salt .
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale mixing of aluminium hydroxide, gluconic acid, and tris(hydroxymethyl)aminomethane in reactors. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in a pure and stable form .
化学反応の分析
反応の種類: アログルタモールは、その制酸特性により、主に中和反応を起こします。 胃の中の塩酸と反応して、塩化アルミニウム、グルコン酸、およびトリス(ヒドロキシメチル)アミノメタン塩酸塩を形成します .
一般的な試薬と条件:
試薬: 塩酸
条件: 水性媒体、生理的温度(37°C)
生成される主な生成物:
- 塩化アルミニウム
- グルコン酸
- トリス(ヒドロキシメチル)アミノメタン塩酸塩
4. 科学研究への応用
アログルタモールは、化学、生物学、医学、および産業の分野で特に、科学研究でいくつかの用途があります。
科学的研究の応用
Aloglutamol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
アログルタモールは、胃の過剰な塩酸を中和することによって制酸効果を発揮します。 アルミニウム成分は酸と結合して塩化アルミニウムを形成し、グルコン酸とトリス(ヒドロキシメチル)アミノメタン塩酸塩も生成されます . この中和プロセスは、過剰な酸性度と関連する症状を軽減するのに役立ちます。
類似の化合物:
- 水酸化アルミニウム
- 水酸化マグネシウム
- 炭酸カルシウム
比較: アログルタモールは、アルミニウム、グルコン酸、およびトリス(ヒドロキシメチル)アミノメタンを組み合わせた独自の化合物であり、副作用を最小限に抑えながらバランスの取れた制酸効果を提供します . 便秘を引き起こす可能性のある水酸化アルミニウムとは異なり、アログルタモールの製剤は、このような悪影響を軽減するのに役立ちます . さらに、そのグルコン酸成分は、バイオアベイラビリティと安定性に関して追加の利点を提供します .
類似化合物との比較
- Aluminium hydroxide
- Magnesium hydroxide
- Calcium carbonate
Comparison: Aloglutamol is unique in its combination of aluminium, gluconic acid, and tris(hydroxymethyl)aminomethane, which provides a balanced antacid effect with minimal side effects . Unlike aluminium hydroxide, which can cause constipation, this compound’s formulation helps to mitigate such adverse effects . Additionally, its gluconic acid component offers added benefits in terms of bioavailability and stability .
特性
IUPAC Name |
aluminum;2-amino-2-(hydroxymethyl)propane-1,3-diol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;dihydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7.C4H11NO3.Al.2H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;5-4(1-6,2-7)3-8;;;/h2-5,7-11H,1H2,(H,12,13);6-8H,1-3,5H2;;2*1H2/q;;+3;;/p-3/t2-,3-,4+,5-;;;;/m1..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJYZOBRHIMORS-GQOAHPRESA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(CO)(CO)N)O.[OH-].[OH-].[Al+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C(C(CO)(CO)N)O.[OH-].[OH-].[Al+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24AlNO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027584 | |
Record name | Tris(hydroxymethyl)aminomethanegluconate dihydroxyaluminate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13755-41-4 | |
Record name | Aloglutamol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013755414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(hydroxymethyl)aminomethanegluconate dihydroxyaluminate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALOGLUTAMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I670EI8M2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Tasto (Aloglutamol)?
A1: Tasto functions as a phosphate binder. [] It binds to phosphate in the gut, preventing its absorption into the bloodstream.
Q2: What are the downstream effects of Tasto's phosphate-binding activity?
A2: By reducing phosphate levels, Tasto can help normalize serum calcium levels, decrease elevated alkaline phosphatase levels, and alleviate symptoms associated with hyperphosphatemia in uremia, such as itching, muscle weakness, and constipation. []
Q3: What is the molecular formula and weight of Tasto?
A3: The provided research papers do not explicitly state the molecular formula or weight of Tasto (this compound). Further research in chemical databases or literature is recommended for this information.
Q4: Is there any spectroscopic data available for Tasto?
A4: The provided research papers do not include spectroscopic data for Tasto.
Q5: How does Tasto perform under various conditions (e.g., pH, temperature)?
A5: The provided research papers do not provide specific details on the performance of Tasto under various conditions.
Q6: Does Tasto exhibit any catalytic properties?
A6: Based on the available research, Tasto's primary function is phosphate binding, and there is no mention of catalytic properties. []
Q7: Have any computational studies been conducted on Tasto?
A7: The provided research papers do not mention any computational studies, simulations, or QSAR models related to Tasto.
Q8: How do structural modifications of Tasto affect its phosphate-binding activity?
A8: The research papers do not discuss the SAR of Tasto or the impact of structural modifications on its activity.
Q9: What is the stability profile of Tasto under various storage conditions?
A9: The provided research papers do not provide information on the stability of Tasto under different storage conditions.
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Tasto?
A11: The provided research papers primarily focus on Tasto's phosphate-binding effects in uremic patients undergoing dialysis and do not delve into detailed ADME profiles. []
Q11: Have any cell-based assays or animal models been used to study Tasto?
A12: The research papers primarily discuss clinical observations in uremic patients undergoing dialysis. While they mention positive outcomes like increased pre-dialysis calcium levels and decreased serum phosphate and alkaline phosphatase, they do not detail specific in vitro or in vivo studies. []
Q12: Are there any known resistance mechanisms associated with Tasto?
A12: The research papers do not discuss any resistance mechanisms related to Tasto.
Q13: What is the safety profile of Tasto based on available data?
A14: While the research suggests that Tasto is generally well-tolerated in uremic patients undergoing dialysis and exhibits a good taste, further research is needed to establish a comprehensive safety profile. []
Q14: Are there any specific drug delivery strategies employed with Tasto?
A14: The research papers do not discuss specific drug delivery strategies for Tasto.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。